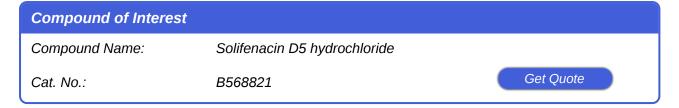


Technical Guide: Certificate of Analysis for Solifenacin D5 Hydrochloride

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quality control (QC) testing and certification for **Solifenacin D5 Hydrochloride**. It is designed to offer researchers, scientists, and drug development professionals a detailed look into the typical data found on a Certificate of Analysis (CoA), the methodologies used to obtain this data, and the logical workflow of the QC process. Solifenacin D5 is an isotopically labeled version of Solifenacin, primarily used as an internal standard in pharmacokinetic and metabolic studies for the quantification of Solifenacin by mass spectrometry.[1][2]

Summary of Analytical Data

The following tables summarize the typical specifications and quantitative results for a representative batch of **Solifenacin D5 Hydrochloride**.

Table 1: General Properties and Identification



Test	Specification	Result	
Appearance	White to Off-White Solid	Conforms	
Molecular Formula	C23H22D5CIN2O2	Conforms	
Molecular Weight	403.96 g/mol	Conforms	
¹ H-NMR	Conforms to Structure	Conforms	
Mass Spectrometry (ESI+)	Conforms to Structure	Conforms	
Isotopic Purity	≥ 98% Deuterated Forms (d ₁ -d ₅)	99.5%	

Table 2: Purity and Impurity Profile

Test	Method	Specification	Result
Purity by HPLC	RP-HPLC	≥ 98.0%	99.8%
Residual Solvents	GC-HS	As per USP <467>	Conforms
Water Content	Karl Fischer Titration	≤ 1.0%	0.2%

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are representative of standard pharmaceutical industry practices for ensuring the quality of active pharmaceutical ingredients (APIs) and reference standards.

Identity Confirmation by Mass Spectrometry (MS)

- Objective: To confirm the molecular weight and identity of the compound.
- Instrumentation: Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS).
- Method:



- Sample Preparation: A dilute solution of Solifenacin D5 Hydrochloride is prepared in a suitable solvent, typically methanol or acetonitrile.
- \circ Chromatography: The sample is injected onto a C18 column (e.g., 50 x 4.6 mm, 3 μ m).
- Mobile Phase: A gradient elution is commonly used, consisting of methanol and an aqueous buffer like 10 mM ammonium acetate with 1% formic acid.[1]
- Ionization: Electrospray Ionization (ESI) in the positive ion mode is employed.
- Detection: The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. For Solifenacin D5, this corresponds to an m/z of approximately 368.2.[2] A product ion scan is also performed to confirm the fragmentation pattern, with a characteristic transition of m/z 368 → 198.[1]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

- Objective: To determine the purity of the compound and quantify any impurities.
- Instrumentation: HPLC system with a UV or Photodiode Array (PDA) detector.
- Method:
 - Sample Preparation: A precisely weighed sample of Solifenacin D5 Hydrochloride is dissolved in the mobile phase to create a solution of known concentration (e.g., 40 μg/mL).
 [3]
 - Column: A reverse-phase C18 column (e.g., XTerra C18, 150 x 4.6 mm, 5 μm) is used.[3]
 - Mobile Phase: An isocratic mobile phase, such as a 50:50 (v/v) mixture of acetonitrile and a phosphate buffer, is common.[3]
 - Flow Rate: A typical flow rate is 1.0 mL/min.[3]
 - Detection: The UV detector is set to a wavelength where the chromophore has significant absorbance, such as 210 nm or 220 nm.[3][4]

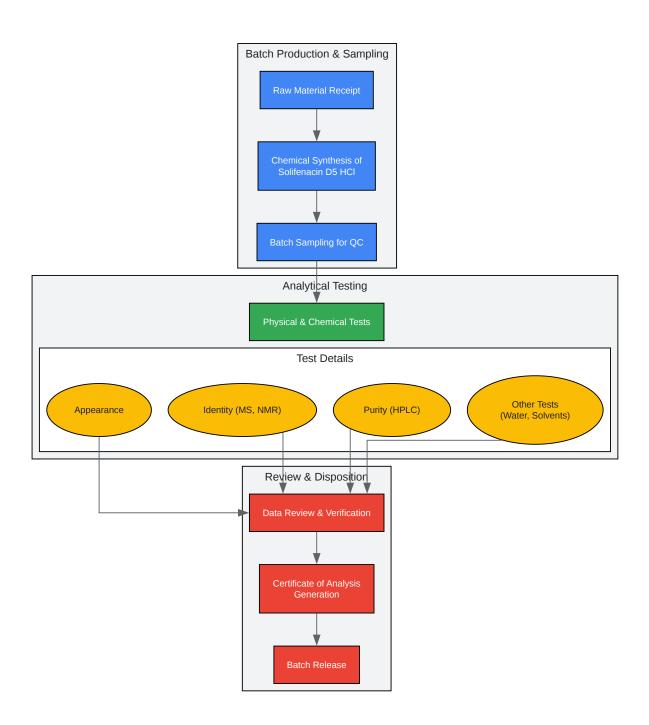


Quantification: The purity is calculated based on the area percent of the main Solifenacin
D5 peak relative to the total area of all peaks detected in the chromatogram.

Quality Control Workflow Visualization

The following diagram illustrates the logical workflow for the quality control and release of a batch of **Solifenacin D5 Hydrochloride**.





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Caption: Quality Control (QC) workflow for Solifenacin D5 Hydrochloride.



This diagram outlines the process from manufacturing to final batch release, highlighting the central role of analytical testing in ensuring the product meets all required specifications before a Certificate of Analysis is issued.

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